H-Orn(2-CL-Z)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

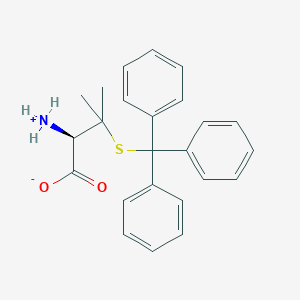

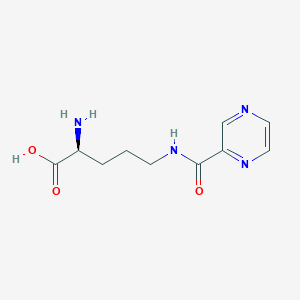

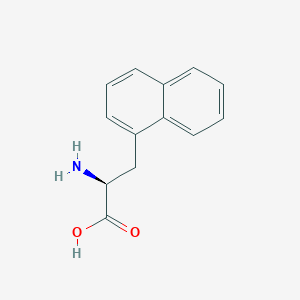

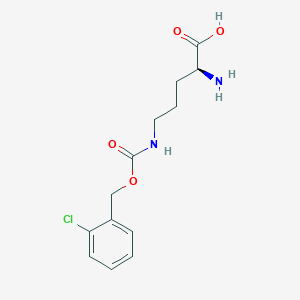

“H-Orn(2-CL-Z)-OH” refers to a compound where the amine function in the side chains of Lys and Orn is protected by the 2-Cl-Z group . This group is commonly used in solution phase peptide synthesis and Boc solid phase peptide synthesis . It is also utilized for the same purpose in Fmoc synthesis, though much less frequently .

Synthesis Analysis

In standard Boc synthesis, the 2-Cl-Z group is removed simultaneously when the peptide is cleaved from the resin with HF or HBr/TFA . It can also be removed by hydrogenolysis over a Pd catalyst . The process involves dissolving the peptide in 10% formic acid in MeOH, adding an equal mass (with respect to the mass of the peptide) of Pd catalyst (5% Pd on carbon), warming gently until gas begins to evolve, stirring vigorously and keeping the mixture acidic (add formic acid if necessary) .

Chemical Reactions Analysis

The 2-Cl-Z group can be removed by hydrogenolysis over a Pd catalyst . This involves dissolving the peptide in 10% formic acid in MeOH, adding an equal mass of Pd catalyst (5% Pd on carbon), warming gently until gas begins to evolve, stirring vigorously, and keeping the mixture acidic .

科学的研究の応用

Adsorption Properties and Structure Analysis

Layered zinc hydroxychloride (Zn5(OH)8Cl2·H2O) exhibits interesting adsorption properties, especially after thermal treatment. Outgassing at specific temperatures results in structural changes and an increase in specific surface area, which enhances the material's UV absorption and adsorption selectivity for H2O and CO2. This phenomenon is of significant interest in materials science for applications like gas adsorption and separation (Tanaka & Fujioka, 2010).

Fabrication of Functional ZnO Nanostructures

Layered zinc hydroxides (LZHs) serve as precursors for fabricating functional ZnO nanostructures. Their unique layered structure and the ability to intercalate various anions make them suitable for synthesizing novel materials with potential applications in catalysis, photocatalysis, and other fields (Gordeeva et al., 2020).

Fluorescent Emission Properties

The hydrothermal reactions of certain compounds with zinc hydroxides can yield products with strong fluorescent emission properties. This opens up avenues for research in materials science, especially in areas requiring fluorescent materials, like sensor technology and display systems (Chen et al., 2001).

Hydrogen Production through Photocatalysis

ZnO/Zn(OH)2 macrostructures, synthesized through hydrothermal methods, show promise in photocatalytic water splitting applications, essential for hydrogen production. The photocatalytic activity of these materials indicates their potential in sustainable energy production (Wu et al., 2018).

特性

IUPAC Name |

(2S)-2-amino-5-[(2-chlorophenyl)methoxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O4/c14-10-5-2-1-4-9(10)8-20-13(19)16-7-3-6-11(15)12(17)18/h1-2,4-5,11H,3,6-8,15H2,(H,16,19)(H,17,18)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPRGWUUQAAZHW-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)NCCCC(C(=O)O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC(=O)NCCC[C@@H](C(=O)O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556355 |

Source

|

| Record name | N~5~-{[(2-Chlorophenyl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Orn(2-CL-Z)-OH | |

CAS RN |

118553-99-4 |

Source

|

| Record name | N~5~-{[(2-Chlorophenyl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。